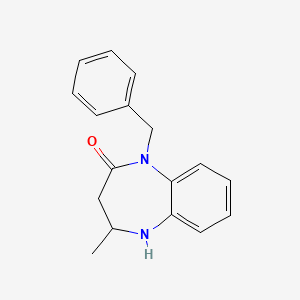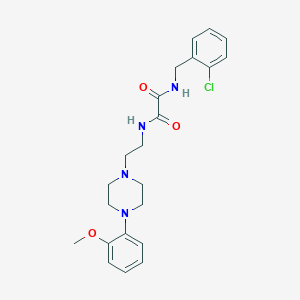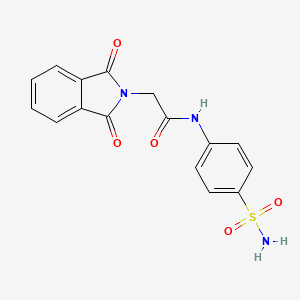
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" is a multifunctional molecule that may have various biological activities and applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their potential uses, such as in the field of medicinal chemistry and agriculture. For instance, compounds with similar structures have been evaluated for their herbicidal activities , as flavoring substances , and as opioid agonists . Additionally, some have been studied for their antitumor properties and as thrombin inhibitors .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves starting materials such as aniline derivatives and ethyl cyanoacetate, as seen in the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides . The synthesis procedures typically include steps like cyclization and substitution reactions, which are common in the preparation of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as NMR, IR, mass spectrometry, and elemental analysis . These compounds can exhibit diverse structural features, including the presence of heterocyclic rings like thiophene and pyrimidine, which are known to contribute to biological activity . The crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been solved, showing intermolecular hydrogen bonds and intramolecular interactions that could be relevant for the binding to biological targets .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including deacetylation, as seen with N-(1-hydroxy-2-fluorenyl)acetamide . The reactivity of the acetamide group can lead to the formation of different products depending on the reaction conditions and the presence of other functional groups in the molecule . The presence of a fluorine atom can also influence the reactivity and the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can vary widely depending on their substitution patterns. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds . The presence of heteroatoms like nitrogen and sulfur within the rings can also influence the electronic properties and, consequently, the biological activity . The solubility, melting point, and stability of these compounds are important for their practical applications and are typically characterized during the synthesis and evaluation process .
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
The compound "2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" has significant applications in the field of scientific research. One notable application involves chemoselective acetylation, a process crucial in drug synthesis. For instance, "N-(2-Hydroxyphenyl)acetamide" is a key intermediate in the natural synthesis of antimalarial drugs. This compound undergoes chemoselective monoacetylation, using Novozym 435 as a catalyst, to improve its efficacy. Various acyl donors, including vinyl acetate, have been studied to optimize this process. This method is crucial as it allows for the precise modification of drug molecules, enhancing their performance and specificity (Magadum & Yadav, 2018).
Biological Activities and Pharmaceutical Applications
Compounds similar to "2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" have been synthesized and evaluated for various biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. Such compounds are crucial in the development of new therapeutic agents targeting inflammation-related disorders (Sunder & Maleraju, 2013).
Antibacterial and Antifungal Properties
The antimicrobial properties of related compounds, such as 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives, have been extensively studied. These compounds exhibit a wide range of antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The ability to combat various bacterial and fungal strains highlights the potential of these compounds in addressing multidrug-resistant infections (Fuloria et al., 2009).
Glutaminase Inhibition in Cancer Therapy
In cancer research, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which share structural similarities with the queried compound, have been synthesized and evaluated as glutaminase inhibitors. These inhibitors play a crucial role in exploring therapeutic strategies for cancer treatment, providing insights into tumor metabolism and potential points of intervention (Shukla et al., 2012).
Molecular Structure and Material Science
In material science, the molecular structure and properties of thiophene derivatives, akin to the compound , have been extensively studied. These compounds exhibit a range of biological activities and are used in various applications, including as thin-film transistors and organic light-emitting transistors in electronic devices. Understanding the crystal structure and synthesis of these compounds provides valuable insights into their potential applications in advanced materials and pharmaceuticals (Nagaraju et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c15-10-4-1-2-5-12(10)19-9-14(18)16-8-11(17)13-6-3-7-20-13/h1-7,11,17H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQIDZAWLZUFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CS2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3013269.png)

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)


![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)


![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)
![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)